

Comparative Cross-Reactivity Profiling of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate

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Compound of Interest

Compound Name: 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate

Cat. No.: B014843

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Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as an illustrative guide. The experimental data presented herein is hypothetical and intended to demonstrate the format for a comparative cross-reactivity analysis. No public cross-reactivity data for **4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate** is currently available. The compound is primarily documented as a chemical intermediate for synthesizing antiviral and anticancer agents[1].

Introduction

The pyrimidine scaffold is a foundational motif in the development of kinase inhibitors, with numerous FDA-approved drugs incorporating this core structure[2][3]. A significant challenge in designing pyrimidine-based inhibitors is achieving high target selectivity, as the hinge-binding motif is conserved across a large portion of the human kinome[2][3]. Poor selectivity can lead to off-target effects, cellular toxicity, and ambiguous research outcomes. Therefore, comprehensive cross-reactivity profiling is a critical step in the characterization of any new pyrimidine-based compound.

This guide provides a comparative framework for assessing the selectivity of **4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate** (referred to as "Compound X") against a

panel of representative protein kinases. Its profile is compared against two hypothetical reference compounds:

- **Comparator A (Non-Selective Inhibitor):** A broad-spectrum kinase inhibitor, analogous to compounds like Staurosporine.
- **Comparator B (Selective Inhibitor):** A highly selective inhibitor for a specific kinase family.

Comparative Selectivity Data

The following table summarizes the hypothetical inhibitory activity of Compound X against a panel of protein kinases, representing different branches of the kinome. The data is presented as the percentage of inhibition observed at a screening concentration of 1 μ M.

Kinase Target	Kinase Family	Compound X (% Inhibition @ 1 μ M)	Comparator A (% Inhibition @ 1 μ M)	Comparator B (% Inhibition @ 1 μ M)
CDK2	CMGC	89%	99%	5%
MAPK1 (ERK2)	CMGC	75%	95%	8%
GSK3B	CMGC	68%	92%	3%
SRC	TK	45%	98%	12%
ABL1	TK	30%	96%	7%
EGFR	TK	15%	85%	92%
VEGFR2 (KDR)	TK	22%	91%	88%
PKA	AGC	12%	94%	4%
PKC α	AGC	18%	97%	6%
ROCK1	AGC	25%	88%	10%

Experimental Protocols

The data presented in this guide is based on a standardized in vitro kinase profiling assay.

Kinase Panel Screening Assay (Illustrative Protocol)

Objective: To determine the percentage of inhibition of a test compound against a panel of purified protein kinases.

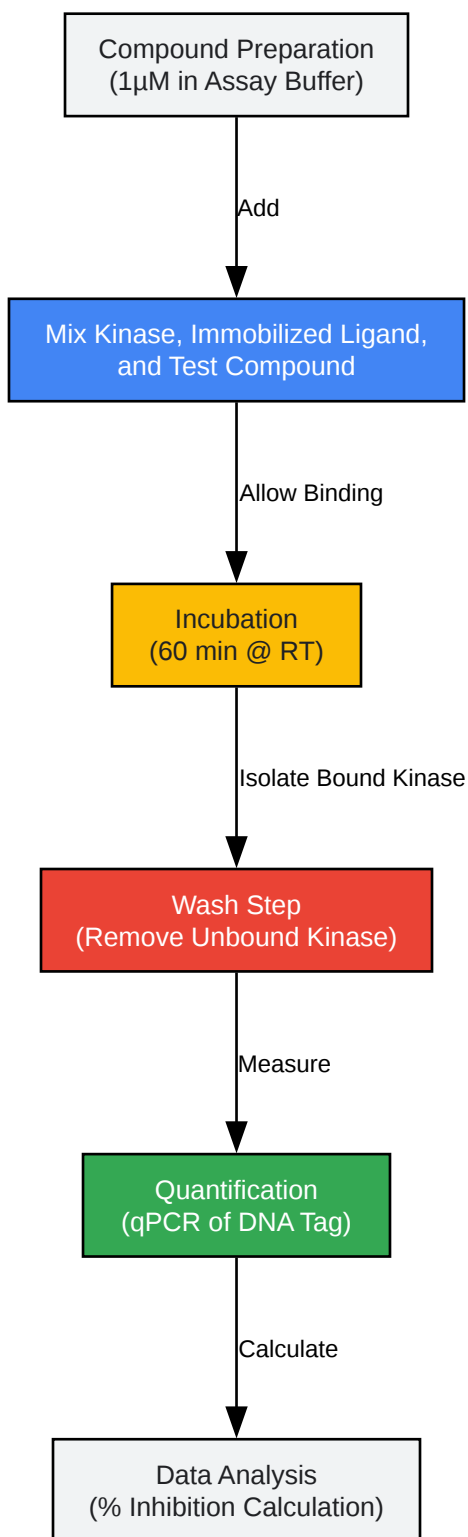
Methodology: Competitive Binding Assay (e.g., DiscoverX KINOMEscan™)

- **Compound Preparation:** Test compounds (Compound X, Comparator A, Comparator B) are solubilized in 100% DMSO to create a 100 mM stock solution. A working solution of 100 µM is prepared by further dilution in the assay buffer.
- **Assay Principle:** The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. Kinases are tagged with a DNA label, and the amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag.
- **Procedure:**
 - Kinases from a pre-selected panel are individually mixed with the immobilized ligand and the test compound (at a final concentration of 1 µM).
 - The mixtures are incubated for 60 minutes at room temperature to allow for binding equilibrium to be reached.
 - Unbound kinases are washed away.
 - The amount of kinase bound to the solid support is quantified using qPCR.
- **Data Analysis:** The results are reported as Percent of Control (PoC), calculated as follows:
 - $\text{PoC} = (\text{Signal_Test_Compound} / \text{Signal_DMSO_Control}) * 100$
 - The Percent Inhibition is then calculated as: $\text{Inhibition \%} = 100 - \text{PoC}$
- **Selectivity Score:** A selectivity score (e.g., S10 at 1 µM) can be calculated, representing the fraction of kinases inhibited by more than 90%^[2]. A lower S10 score indicates higher selectivity.

Visualizations

Experimental Workflow

The diagram below outlines the major steps of the competitive binding assay used for kinome-wide selectivity profiling.



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Caption: Workflow for a competitive binding kinase assay.

Hypothetical Target Pathway Analysis

Assuming Compound X primarily targets Cyclin-Dependent Kinases (CDKs), this diagram illustrates its potential on-target and off-target effects within a simplified cell cycle signaling pathway.

Caption: Potential on-target and off-target interactions of Compound X.

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